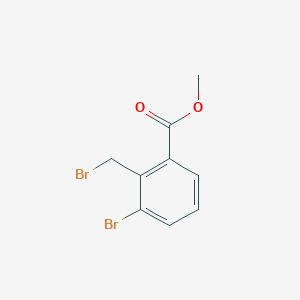
Methyl 3-bromo-2-(bromomethyl)benzoate
概述
描述
“Methyl 3-bromo-2-(bromomethyl)benzoate” is an organic compound with the molecular formula C9H8Br2O2 . It is used in the synthesis of other chemicals . The compound is an aryl bromide and can undergo various reactions to form different derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2-(bromomethyl)benzoate” can be represented by the InChI code: 1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzoate group (C6H5COO-) and a bromomethyl group (CH2Br) attached to the benzene ring.Chemical Reactions Analysis
“Methyl 3-bromo-2-(bromomethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . The compound can also participate in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-(bromomethyl)benzoate” is a solid at room temperature . It has a molecular weight of 307.97 . The compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C .科学研究应用
Synthesis and Reactivity
Methyl 3-bromo-2-(bromomethyl)benzoate serves as a precursor in the synthesis of complex organic compounds. For instance, Mineeva and Kulinkovich (2008) discussed how Methyl 3-bromomethylbut-3-enoate, a compound similar in structure to Methyl 3-bromo-2-(bromomethyl)benzoate, reacts with various aldehydes in the presence of zinc to produce δ-hydroxy-β-methylidenecarboxylic acid esters. This process is vital for the synthesis of isotretinoin, showcasing the compound's utility in creating derivatives with significant biological activity (Mineeva & Kulinkovich, 2008).
Metal-Mediated Reactions
Drewes, Taylor, Ramesar, and Field (1995) reported on the metal-mediated reactions of α-Bromomethyl-Propenoate Esters, revealing the compound's role in forming α-methylene-γ-lactones through Sn and Zn complexes. This research underlines the compound's utility in synthesizing cyclic organic structures, which are often pivotal in pharmaceutical and material science (Drewes et al., 1995).
Crystal Structure Analysis
The study of the crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds related to Methyl 3-bromo-2-(bromomethyl)benzoate, provides insights into the interactions and bonding patterns that can influence the formation and stability of crystalline materials. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, highlighting the importance of C—H⋯O hydrogen bonds and Br⋯O interactions in forming two-dimensional architectures (Suchetan et al., 2016).
Biosynthesis and Halogenation Reactions
Harper, Hamilton, Kennedy, and McNally (1989) explored the role of chloromethane as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating the broader context of halogenated compounds like Methyl 3-bromo-2-(bromomethyl)benzoate in natural product synthesis and modification. This research emphasizes the potential of such compounds in understanding and harnessing natural biosynthetic pathways (Harper et al., 1989).
安全和危害
“Methyl 3-bromo-2-(bromomethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
属性
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMILMIDBWBQPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619887 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)benzoate | |
CAS RN |
337536-14-8 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

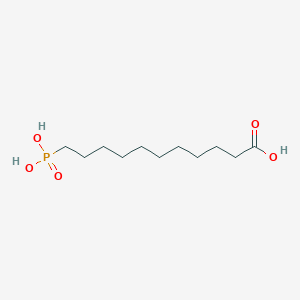
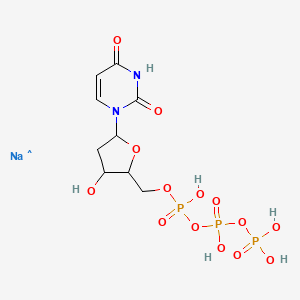
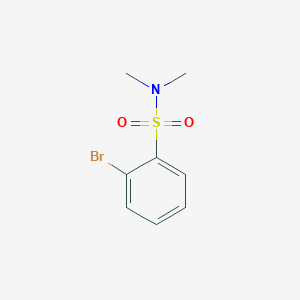
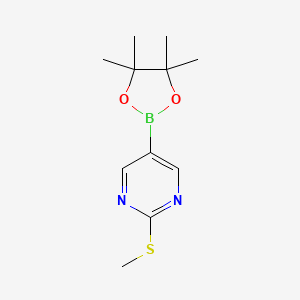
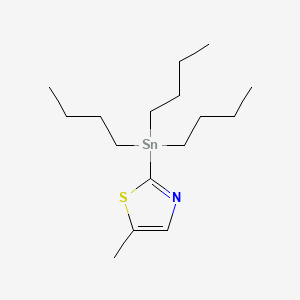
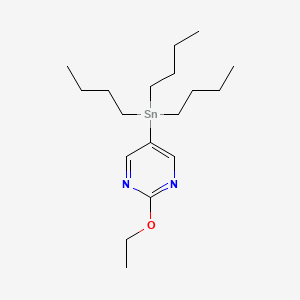
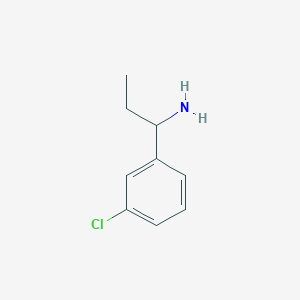
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
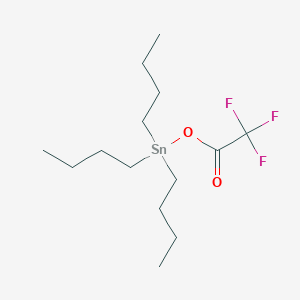
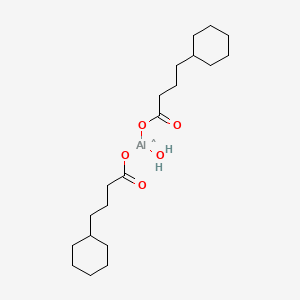
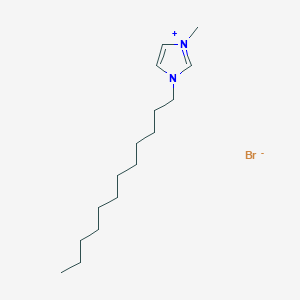
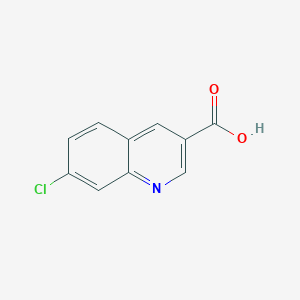
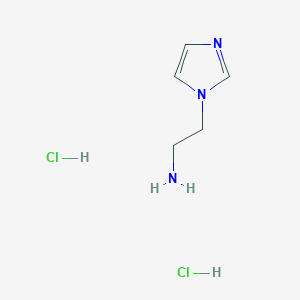
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)